N-(3-Amino-3-iminopropyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-(3-Amino-3-iminopropyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound also features an amidinoethyl group, an amino group, and a methyl group attached to the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-3-iminopropyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-3-iminopropyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
N-(3-Amino-3-iminopropyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-3-iminopropyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
N-(3-Amino-3-iminopropyl)-4-amino-1-methyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
Pyrrole-2-carboxamide derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the ring.
Amidinoethyl derivatives: These compounds contain the amidinoethyl group but may have different core structures.
Amino and methyl-substituted pyrroles: These compounds have similar substituents but may differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-14-5-6(10)4-7(14)9(15)13-3-2-8(11)12/h4-5H,2-3,10H2,1H3,(H3,11,12)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZLHOWJPCNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337226 |
Source
|
Record name | 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-42-3 |
Source
|
Record name | 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.